molecular formula C13H19N3O6S B6362988 tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate CAS No. 214000-16-5

tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate

Cat. No.: B6362988
CAS No.: 214000-16-5
M. Wt: 345.37 g/mol
InChI Key: DEKAUVVZSOVLGG-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrobenzenesulfonamido group, and an ethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reactions to form the final product. For example, the synthesis may involve the following steps:

    Amination: Introduction of an amino group to the starting material.

    Reduction: Reduction of nitro groups to amines.

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Protection: Use of protecting groups such as tert-butyl to protect reactive sites during the synthesis.

    Condensation: Formation of the final product through condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that exert biological effects. The nitrobenzenesulfonamido group can interact with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

tert-butyl N-[2-[(2-nitrophenyl)sulfonylamino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O6S/c1-13(2,3)22-12(17)14-8-9-15-23(20,21)11-7-5-4-6-10(11)16(18)19/h4-7,15H,8-9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKAUVVZSOVLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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